molecular formula C17H19N5O2S B2960716 N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040635-87-7

N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2960716
CAS No.: 1040635-87-7
M. Wt: 357.43
InChI Key: IBRPZIQPHIASAL-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazin core substituted at position 6 with a propan-2-ylsulfanyl group and at position 2 with an acetamide moiety linked to a 3-methylphenyl group.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11(2)25-16-8-7-14-19-21(17(24)22(14)20-16)10-15(23)18-13-6-4-5-12(3)9-13/h4-9,11H,10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRPZIQPHIASAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the acetamide and 3-methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to the disruption of essential biological processes. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The [1,2,4]triazolo[4,3-b]pyridazin scaffold is shared among several analogs, but substituent variations critically modulate properties:

Compound Name Position 6 Substituent Position 2/3 Substituent Molecular Weight (g/mol) Solubility (pH 7.4, µg/mL) Source
Target Compound Propan-2-ylsulfanyl N-(3-methylphenyl)acetamide 377.43* Not reported -
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6) 4-Methylphenyl Sulfanylacetamide 299.35 11.2
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-Methyl 4-Ethoxyphenylacetamide 376.42 Not reported

*Calculated based on molecular formula C₁₇H₁₉N₅O₂S.

Key Observations :

  • The propan-2-ylsulfanyl group in the target compound increases steric bulk and lipophilicity compared to the 4-methylphenyl group in CAS 877634-23-6, likely reducing aqueous solubility .
  • Ethoxy and methylphenyl substituents in other analogs (e.g., CAS 891117-12-7) prioritize aromatic interactions, whereas the target compound’s isopropylthio group may enhance hydrophobic binding in biological targets .

Physicochemical and Spectroscopic Properties

  • NMR Profiling : demonstrates that substituent-induced chemical shift variations occur in specific regions (e.g., positions 29–36 and 39–44). The target compound’s isopropylthio group may perturb shifts in these regions compared to methyl or ethoxy analogs, aiding structural elucidation .
  • Lumping Strategy : Per , the target compound could be grouped with other triazolopyridazine derivatives to predict reactivity or degradation pathways, though its unique substituents may necessitate separate analysis .

Implications for Drug Design

  • Lipophilicity vs. Solubility : The propan-2-ylsulfanyl group’s lipophilic nature may improve blood-brain barrier penetration but could require formulation optimization to address low solubility .

Biological Activity

N-(3-methylphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring
  • A pyridazine moiety
  • An acetamide functional group

This structural diversity may contribute to its varied biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus31.25 µg/mL
Compound BEscherichia coli15.62 µg/mL
Compound CBacillus cereus62.50 µg/mL

Anticancer Activity

Studies have shown that triazole derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain compounds have been reported to inhibit the growth of cancer cell lines like HT29 (colorectal cancer) and MCF7 (breast cancer) with IC50 values in the low micromolar range .

Case Study:
In a recent study, a series of triazole derivatives were synthesized and evaluated for their anticancer activity. One compound demonstrated a significant reduction in cell viability in MCF7 cells with an IC50 value of 8 µM, suggesting potent anticancer potential .

Anti-inflammatory Activity

The anti-inflammatory effects of compounds similar to this compound have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be linked to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: Compounds containing triazole rings often exhibit inhibition of key enzymes involved in inflammation and cancer progression.
  • Cellular Uptake: The presence of lipophilic groups aids in cellular penetration, enhancing bioavailability.

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